3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride
Overview
Description
“3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride” is a chemical compound with the molecular formula C9H9ClF2O3S and a molecular weight of 270.68 . It is a research-use-only product .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H9ClF2O3S . This indicates that the compound contains nine carbon atoms, nine hydrogen atoms, one chlorine atom, two fluorine atoms, three oxygen atoms, and one sulfur atom.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 270.68 . Unfortunately, other specific properties such as boiling point and density are not available in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- A study by Zyuzin (2014) focused on the synthesis of sulfonic esters from reactions involving sulfonyl chlorides, showcasing a method to create a range of sulfonates with potential applications in materials science and organic synthesis (Zyuzin, 2014).
- Chhakra et al. (2019) described the efficient synthesis of novel 1,5-benzothiazepines incorporating the sulfonyl group, highlighting the role of sulfonyl chlorides in facilitating novel organic transformations (Chhakra et al., 2019).
Applications in Materials Science
- Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications, indicating the importance of sulfonyl chloride derivatives in developing materials for energy technologies (Bae, Miyatake, & Watanabe, 2009).
- Dyachenko, Nikitin, and Igumnov (2018) developed a new synthetic route to potential hydrophobic agents using fluorine-containing sulfonyl chlorides, showcasing the application of such compounds in creating hydrophobic surfaces or materials (Dyachenko, Nikitin, & Igumnov, 2018).
Medicinal Chemistry Applications
- Nakayama et al. (2011) prepared N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives and evaluated their inhibitory activities against secretory phospholipase A₂, demonstrating the potential medicinal applications of sulfonyl chloride derivatives in drug development (Nakayama et al., 2011).
Properties
IUPAC Name |
3-(2,4-difluorophenoxy)propane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O3S/c10-16(13,14)5-1-4-15-9-3-2-7(11)6-8(9)12/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDCZTBCTVWXTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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